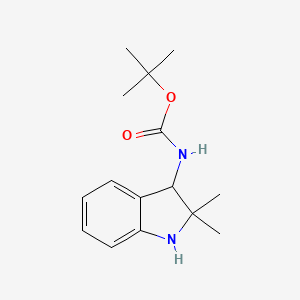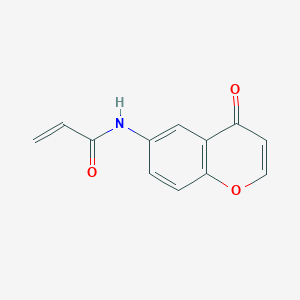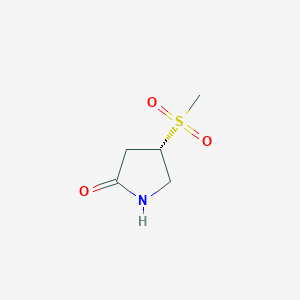
tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate: is a synthetic organic compound belonging to the class of carbamates. This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an indole derivative. Indole derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules and natural products.
作用机制
Target of Action
Tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a broad spectrum of biological activities . For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate typically involves the following steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the tert-Butyl Carbamate Group: The indole derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step introduces the tert-butyl carbamate group to the indole nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives. For example, nitration using nitric acid or sulfonation using sulfuric acid can introduce nitro or sulfonyl groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nitric acid, sulfuric acid
Major Products Formed
Oxidation: Oxindole derivatives
Reduction: Dihydroindole derivatives
Substitution: Nitroindole, sulfonylindole derivatives
科学研究应用
Chemistry
In chemistry, tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its indole core makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.
Biology
Biologically, indole derivatives are known for their diverse activities, including antimicrobial, antiviral, and anticancer properties . This compound can be used in the study of these activities, particularly in the development of new therapeutic agents.
Medicine
In medicine, indole derivatives are explored for their potential as drugs targeting various diseases. The carbamate group in this compound can enhance its pharmacokinetic properties, making it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials where indole derivatives are required.
相似化合物的比较
Similar Compounds
tert-Butyl N-(2,3-dihydro-1H-indol-3-yl)carbamate: Lacks the 2,2-dimethyl substitution, which may affect its biological activity and stability.
tert-Butyl N-(2,2-dimethyl-1H-indol-3-yl)carbamate: Similar structure but with different substitution patterns on the indole ring.
Uniqueness
The presence of the 2,2-dimethyl group in tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate provides unique steric and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile compared to similar compounds.
属性
IUPAC Name |
tert-butyl N-(2,2-dimethyl-1,3-dihydroindol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)16-12-10-8-6-7-9-11(10)17-15(12,4)5/h6-9,12,17H,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWISFDDGPTDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2N1)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3,4-Dimethylphenyl)-N-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2847588.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2847590.png)

![3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847592.png)
![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2847593.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2847595.png)




![3,4,5,6-tetrachloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2847604.png)
![1-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA](/img/structure/B2847610.png)
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2847611.png)
